molecular formula C12H11O4P B12729732 Bis(m-hydroxyphenyl)phosphinic acid CAS No. 84251-29-6

Bis(m-hydroxyphenyl)phosphinic acid

Cat. No.: B12729732
CAS No.: 84251-29-6
M. Wt: 250.19 g/mol
InChI Key: UHYSQTXVHJVDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(m-hydroxyphenyl)phosphinic acid is an organophosphorus compound characterized by the presence of two hydroxyphenyl groups attached to a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(m-hydroxyphenyl)phosphinic acid typically involves the reaction of phosphinic acid derivatives with hydroxyphenyl compounds. One common method is the hydrolysis of phosphinates, which can be carried out under both acidic and basic conditions . The reaction conditions often include the use of hydrochloric acid as a catalyst in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(m-hydroxyphenyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert phosphinic acids to phosphines.

    Substitution: The hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl halides for hydrolysis and dealkylation . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphines, and substituted hydroxyphenyl derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Bis(m-hydroxyphenyl)phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(m-hydroxyphenyl)phosphinic acid involves its interaction with molecular targets through its hydroxy and phosphinic acid groups. These functional groups enable the compound to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis(m-hydroxyphenyl)phosphinic acid include:

  • Phosphonic acids
  • Phosphinic acids
  • Phosphonates

Uniqueness

This compound is unique due to its dual hydroxyphenyl groups, which enhance its reactivity and binding affinity compared to other phosphinic and phosphonic acids . This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

84251-29-6

Molecular Formula

C12H11O4P

Molecular Weight

250.19 g/mol

IUPAC Name

bis(3-hydroxyphenyl)phosphinic acid

InChI

InChI=1S/C12H11O4P/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8,13-14H,(H,15,16)

InChI Key

UHYSQTXVHJVDCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.